![molecular formula C24H22N4O3S B2510189 N-[2-(1H-1,3-苯并二唑-2-基)苯基]-4-(吡咯烷-1-磺酰基)苯甲酰胺 CAS No. 313528-77-7](/img/structure/B2510189.png)

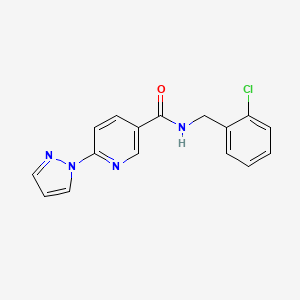

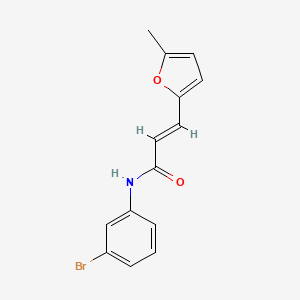

N-[2-(1H-1,3-苯并二唑-2-基)苯基]-4-(吡咯烷-1-磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

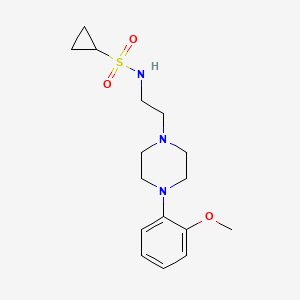

“N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of benzimidazole, a versatile heterocyclic nucleus present in various bioactive compounds .

Synthesis Analysis

The compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .Molecular Structure Analysis

The compound crystallizes in a triclinic crystal system with space group P-1 and having the unit cell parameters of a = 10.2350 (5) Ǻ, b = 14.7494 (7) Ǻ, c = 24.2813 (11) Ǻ, α = 79.084 (4) °, β = 83.927 (4) °, γ = 80.039 (4) °, V = 3534.8 (3) Å 3 and Z = 12 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Physical And Chemical Properties Analysis

The compound was characterized by 1H NMR, IR, elemental and X-ray analysis . It was found to have a high degree of stability under ambient conditions .科学研究应用

Antioxidant Properties

Benzimidazole derivatives have been investigated for their antioxidant potential. In the case of Cambridge ID 5922944, it was synthesized by reacting o-phenylenediamine (OPA) with chemical salicylaldehyde. The compound showed antioxidant activity in various in-vitro assays, including DPPH scavenging, ferric ion reducing power, β-carotene bleaching inhibition, and inhibition of Thiobarbituric Acid Reactive Substance Assay (TBARS) formation . These properties make it relevant for potential therapeutic applications in oxidative stress-related diseases.

Antimicrobial Activity

Cambridge ID 5922944 was screened for antimicrobial activity against several bacterial strains (Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, Staphylococcus aureus) and a yeast strain (Candida albicans). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests revealed its effectiveness against these microorganisms . This suggests its potential use as an antimicrobial agent.

Organic Light-Emitting Diodes (OLEDs)

1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), a related benzimidazole derivative, is commonly used in OLEDs. Solubility information for TPBi in organic solvents is crucial for inkjet printing technology, a next-generation manufacturing method for OLED production . While Cambridge ID 5922944 is structurally different, its solubility properties may also be relevant for OLED applications.

Biological Evaluation

Imidazole-containing compounds, including benzimidazoles, have been synthesized and evaluated for various biological activities. For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were assessed for antioxidant activity using different methods . Although not directly related to Cambridge ID 5922944, this highlights the broader interest in imidazole-based compounds.

Catalysis

While not specifically studied for Cambridge ID 5922944, δ-MnO2 nanoparticles (NPs) have demonstrated superior catalytic activity and durability in dye removal studies. Benzimidazole derivatives could potentially find applications in catalysis due to their unique structural features .

未来方向

Benzimidazole derivatives, such as “N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide”, have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could explore the potential applications of this compound in various fields, including its use as an n-type dopant in organic and printed electronics .

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c29-24(17-11-13-18(14-12-17)32(30,31)28-15-5-6-16-28)27-20-8-2-1-7-19(20)23-25-21-9-3-4-10-22(21)26-23/h1-4,7-14H,5-6,15-16H2,(H,25,26)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOAWUCSAFHZJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2510119.png)

![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2510120.png)

![4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2510121.png)

![(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B2510122.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)